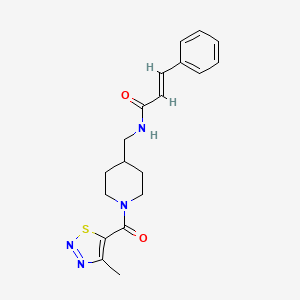

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

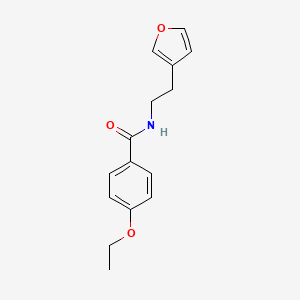

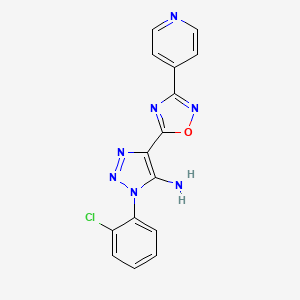

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is an amide derivative of cinnamamide and contains a piperidine ring and a thiadiazole ring in its structure.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide”, also known as “(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-phenylprop-2-enamide”.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,2,3-thiadiazole, such as this compound, exhibit strong activity against various bacterial and fungal strains. The antimicrobial properties are attributed to the presence of the thiadiazole ring, which disrupts microbial cell membranes and inhibits essential enzymes .

Anticancer Properties

Studies have demonstrated that this compound can act as an effective anticancer agent. It has been tested against various cancer cell lines, including leukemia and cervical carcinoma cells. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has shown the ability to reduce inflammation in experimental models, likely due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound. It can scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It has shown promise in protecting neurons from damage caused by oxidative stress and excitotoxicity. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against various viral strains and has shown the ability to inhibit viral replication. This could make it a valuable addition to the arsenal of antiviral drugs, especially in the context of emerging viral infections .

Antidiabetic Potential

The compound has also been explored for its antidiabetic potential. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. This suggests that it could be developed into a therapeutic agent for managing diabetes and its complications .

Cardioprotective Effects

Lastly, the compound has demonstrated cardioprotective effects in experimental studies. It can reduce myocardial infarction size and improve cardiac function following ischemic injury. This is likely due to its antioxidant and anti-inflammatory properties, which help protect cardiac tissue from damage .

These diverse applications highlight the compound’s potential as a versatile therapeutic agent in various fields of medical research.

Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Ethyl-4-methyl-1,2,3-thiadiazole-5-carboxylate 1,2,3-Triazoles: Synthesis and Biological Application WO2020128003 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5 Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

特性

IUPAC Name |

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAMEAZLEDFPMU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)